molecular formula C6H7FN2O B12094175 6-Fluoro-4-methoxypyridin-3-amine

6-Fluoro-4-methoxypyridin-3-amine

Cat. No.: B12094175
M. Wt: 142.13 g/mol
InChI Key: LTROWSXOHLJQEC-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxypyridin-3-amine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 4th position, and an amine group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methoxypyridin-3-amine can be achieved through several methods One common approach involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agentThe subsequent introduction of the amine group at the 3rd position can be accomplished through a series of reactions involving nitration, reduction, and amination steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methoxypyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted pyridines .

Scientific Research Applications

6-Fluoro-4-methoxypyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways. The methoxy and amine groups also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-methoxypyridin-3-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups on the pyridine ring enhances its potential as a versatile building block in synthetic chemistry and its utility in various scientific research applications .

Biological Activity

6-Fluoro-4-methoxypyridin-3-amine is a heterocyclic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

This compound possesses the following chemical properties:

Property Value
Molecular FormulaC7H8FN3O
Molecular Weight171.15 g/mol
IUPAC NameThis compound
CAS Number[Not specified]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have shown effective inhibition of growth at specific concentrations, indicating its potential as an antimicrobial agent.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against human osteosarcoma cells, where it inhibited migration and invasion by downregulating matrix metalloproteinases (MMPs) involved in tumor metastasis .
  • Neuroprotective Effects : Some studies indicate that derivatives of pyridine compounds can offer neuroprotective effects, which may be relevant for conditions such as Alzheimer's disease. The specific neuroprotective mechanisms of this compound are still under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antitumor Activity : A study focusing on the compound's derivatives indicated that modifications at specific positions could enhance anticancer activity. For example, derivatives with methoxy groups showed improved efficacy against cancer cell lines compared to their parent compounds .
  • Inhibition of MMPs : In vitro assays revealed that this compound significantly inhibited MMP-2 and MMP-9 activities in osteosarcoma cells, leading to decreased invasion and migration capabilities .
  • Microbial Inhibition : Antimicrobial tests demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against various pathogens, suggesting a broad-spectrum antimicrobial potential .

Comparative Analysis

To better understand the biological profile of this compound, comparisons can be made with structurally similar compounds:

Compound Biological Activity
4-MethoxypyridineWeak antimicrobial activity; limited anticancer properties
2-FluoropyridineModerate antimicrobial effects; no significant anticancer activity
5-FluorouracilStrong anticancer agent; targets RNA synthesis

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

6-fluoro-4-methoxypyridin-3-amine

InChI

InChI=1S/C6H7FN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3

InChI Key

LTROWSXOHLJQEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1N)F

Origin of Product

United States

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